2,6-Dichloro-4-iodotoluene
Overview
Description
2,6-Dichloro-4-iodotoluene is a chemical compound with the IUPAC name 1,3-dichloro-5-iodo-2-methylbenzene . It has a molecular weight of 286.93 and is solid in physical form .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-iodotoluene is1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
. This indicates that the compound has a benzene ring with two chlorine atoms, one iodine atom, and one methyl group attached to it. Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-iodotoluene are not available, related compounds such as 4-iodotoluene have been studied. For instance, 4-iodotoluene undergoes Suzuki-Miyaura coupling reactions with phenylboronic acid . This could potentially provide some insight into the types of reactions 2,6-Dichloro-4-iodotoluene might undergo.Physical And Chemical Properties Analysis
2,6-Dichloro-4-iodotoluene is a solid compound . Its molecular weight is 286.93 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
- Cobalt-Catalyzed Coupling : Researchers have explored the cobalt-catalyzed coupling of 4-iodotoluene (a precursor to 2,6-dichloro-4-iodotoluene) with thiophenols and alkanethiols .
- Palladium/Copper-Catalyzed Sonogashira Cross-Coupling : Another significant application involves the Sonogashira cross-coupling reaction of 4-iodotoluene with phenylacetylene, facilitated by palladium and copper catalysts .
Organic Synthesis and Chemical Reactions
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 2,6-Dichloro-4-iodotoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is also recommended to keep the compound away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
1,3-dichloro-5-iodo-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQUEWZYAUZWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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